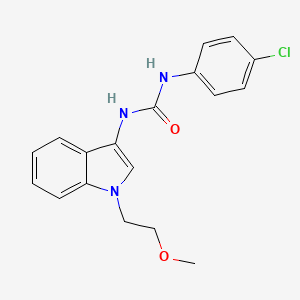

1-(4-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c1-24-11-10-22-12-16(15-4-2-3-5-17(15)22)21-18(23)20-14-8-6-13(19)7-9-14/h2-9,12H,10-11H2,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSGGBIAOWSEPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the reaction of 4-chloroaniline with an isocyanate derivative of indole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

-

Synthetic Route

Step 1: Preparation of 4-chloroaniline by the reduction of 4-chloronitrobenzene.

Step 2: Reaction of 4-chloroaniline with an isocyanate derivative of indole in the presence of a suitable solvent and catalyst.

Step 3: Purification of the product through recrystallization or chromatography.

-

Reaction Conditions

Temperature: Typically carried out at room temperature or slightly elevated temperatures.

Solvent: Common solvents include dichloromethane, toluene, or ethanol.

Catalyst: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of this compound is influenced by the presence of the chlorophenyl and indole groups.

-

Oxidation

Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Conditions: Reactions are typically carried out under acidic or basic conditions.

Products: Oxidation can lead to the formation of quinone derivatives or other oxidized products.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Conditions: Reactions are typically carried out under mild conditions to prevent over-reduction.

Products: Reduction can lead to the formation of amine derivatives or other reduced products.

-

Substitution

Reagents: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Conditions: Reactions are typically carried out under basic conditions.

Products: Substitution can lead to the formation of various substituted derivatives.

Scientific Research Applications

Anticancer Activity

One of the prominent applications of this compound is in cancer research. Studies have demonstrated that derivatives of indole compounds can act as inhibitors of specific protein interactions involved in cancer progression. For example, compounds similar to 1-(4-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea have been investigated for their ability to inhibit the Mdm2 protein, which is known to regulate the p53 tumor suppressor pathway. In a study involving a library of indole-based compounds, selective inhibitors targeting the p53-Mdm4 interaction were identified, suggesting that similar derivatives could exhibit anticancer properties through modulation of these pathways .

GPR84 Antagonism

Recent research has highlighted the potential of indole derivatives as antagonists for GPR84, a G protein-coupled receptor implicated in inflammatory responses. The structure-activity relationship (SAR) studies indicated that modifications on the indole scaffold could enhance binding affinity and selectivity towards GPR84, providing a foundation for developing new anti-inflammatory agents . The indole moiety's role in receptor binding was particularly emphasized, suggesting that compounds like this compound could be optimized for better therapeutic outcomes.

Neuroprotective Properties

Another area of interest is the neuroprotective effects associated with indole derivatives. Compounds structurally related to this compound have shown promise in enhancing neuronal repair mechanisms following injuries. Experimental models demonstrated improved neurite outgrowth and neuronal survival when treated with such compounds, indicating their potential use in neurodegenerative diseases .

Case Study 1: Mdm2 Inhibition

In a combinatorial synthesis approach, researchers developed a series of small molecules based on the indole scaffold to target Mdm2. One compound exhibited a Ki value of 5.5 µM against Mdm4, showcasing its potential as a selective inhibitor . This highlights how modifications to the indole structure can lead to significant biological activity.

Case Study 2: GPR84 Binding Affinity

A study focused on the binding interactions of various indole derivatives with GPR84 revealed that specific substitutions on the indole ring could enhance antagonist activity. The findings suggested that compounds with similar structures to this compound could be developed as effective GPR84 antagonists for inflammatory conditions .

Data Table: Structure-Activity Relationship (SAR)

| Compound Name | Structure | Activity | Binding Affinity (Ki) |

|---|---|---|---|

| Compound A | Structure A | Mdm2 Inhibitor | 5.5 µM |

| Compound B | Structure B | GPR84 Antagonist | Not specified |

| Compound C | Structure C | Neuroprotective | Increased neurite outgrowth |

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, thereby modulating their activity.

-

Molecular Targets

- Proteins involved in signal transduction pathways.

- Enzymes that regulate cellular metabolism and function.

-

Pathways Involved

- Modulation of the MAPK/ERK signaling pathway.

- Inhibition of specific kinases involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of aryl-indolyl ureas , which are structurally modified to optimize bioactivity. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Substituent Impact on Activity: The indole moiety is critical for interactions with aromatic residues (e.g., Trp229 in HIV-1 reverse transcriptase) via π-π stacking . Halogenated aryl groups (e.g., 4-chlorophenyl, 4-fluorophenyl) enhance target binding and metabolic stability. For instance, replacing the 4-chlorophenyl group with a 3-fluorophenyl (as in ) reduced potency by ~50% in mycobacterial assays. Oxygenated substituents (e.g., 2-methoxyethyl in the target compound) may improve solubility and reduce cytotoxicity compared to non-polar analogs like 1-(4-chlorophenyl)-3-(3-fluorophenyl)urea .

Urea vs. Thiourea Linkers :

- Thiourea derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity but may face higher metabolic clearance. The target compound’s urea linker balances stability and bioavailability .

Heterocyclic Modifications :

- Replacing indole with 1,2,4-triazole (as in ) shifts activity from anticancer to antimicrobial, highlighting the role of heterocycles in target specificity.

Research Findings and Pharmacological Insights

- Anticancer Potential: Indole-urea derivatives (e.g., AG-10/6 ) inhibit cell proliferation by targeting kinase pathways.

- Antimicrobial Activity : Compounds like 1-(4-chlorophenyl)-3-(4H-1,2,4-triazol-4-yl)urea disrupt bacterial biofilms, suggesting the target compound could be optimized for similar applications.

- Enzyme Inhibition : The thiourea analog demonstrates that indole-ureas can target viral enzymes, supporting further exploration of the target compound against viral proteases.

Biological Activity

1-(4-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structure characterized by a chlorophenyl group and an indole moiety, linked through a urea functional group, which may influence its interaction with biological targets.

The compound is classified as a urea derivative and is represented by the IUPAC name 1-(4-chlorophenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea . Its molecular formula is and it has a CAS number of 922992-17-4 . The synthesis typically involves the reaction of 4-chloroaniline with an isocyanate derivative of indole under controlled conditions to yield the desired product.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within cellular pathways. Key mechanisms include:

- Modulation of Signal Transduction Pathways : The compound has been shown to influence the MAPK/ERK signaling pathway, which is crucial for regulating cellular proliferation and survival.

- Inhibition of Kinases : It acts as an inhibitor for certain kinases involved in cell growth, potentially leading to anticancer effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has shown significant cytotoxic effects against breast cancer (MCF-7) and colon cancer (HT-29) cells, with IC50 values indicating potent activity.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Biochemical Probes

As a biochemical probe, this compound is utilized in assays designed to study cellular processes, including enzyme activity and protein interactions.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure | Key Activities |

|---|---|---|

| 1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea | Lacks methoxyethyl group | Anticancer |

| 1-(4-chlorophenyl)-3-(2-methoxyethyl)urea | Different substitution pattern | Moderate anti-inflammatory |

| 1-(4-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-2-yl)urea | Indole position variation | Reduced cytotoxicity |

Case Studies

Several case studies have explored the efficacy of this compound:

- Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability, with observed morphological changes indicative of apoptosis.

- Inflammatory Response : In a model of lipopolysaccharide-induced inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(4-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea that influence its reactivity?

- Methodological Answer : The compound’s reactivity is governed by:

- Urea moiety : Acts as a hydrogen-bond donor/acceptor, enabling interactions with biological targets or solvents .

- 4-Chlorophenyl group : Introduces electron-withdrawing effects, enhancing electrophilic substitution potential .

- Methoxyethyl-substituted indole : Improves solubility in polar solvents while introducing steric hindrance, which may modulate binding specificity .

Q. What synthetic routes are commonly employed to prepare this urea-indole derivative?

- Methodological Answer :

- Step 1 : Synthesize the indole precursor via Fischer indole synthesis or palladium-catalyzed coupling.

- Step 2 : React the indole intermediate with 4-chlorophenyl isocyanate under anhydrous conditions (e.g., in dichloromethane or acetonitrile) to form the urea bond .

- Optimization : Use catalysts like DABCO (as in ) to accelerate urea formation and minimize side reactions .

Advanced Research Questions

Q. How can computational chemistry predict the binding affinity of this compound to serine proteases or other enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions between the urea group (hydrogen bonding) and protease active sites (e.g., ’s serine protease target) .

- QSAR Modeling : Correlate substituent effects (e.g., chloro, methoxy) with inhibitory activity using datasets from analogs (e.g., ’s dichlorophenyl urea derivatives) .

Q. What strategies resolve contradictions in cytotoxicity data across different cell lines or assay conditions?

- Methodological Answer :

- Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .

- Orthogonal Assays : Compare MTT, ATP-luciferase, and apoptosis assays to distinguish true cytotoxicity from assay-specific artifacts .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify confounding factors (e.g., pH, serum content) in datasets from and .

Q. How can solubility be optimized without compromising bioactivity?

- Methodological Answer :

- Structural Modifications : Introduce hydrophilic groups (e.g., polyethylene glycol) on the methoxyethyl chain while retaining the urea pharmacophore .

- Formulation Strategies : Use co-solvents (e.g., ethanol:water mixtures) or nanoencapsulation, as suggested by solubility trends in ’s urea derivatives .

Data Contradiction Analysis

Q. Why do enzymatic inhibition studies show variability in IC₅₀ values for structurally similar urea derivatives?

- Methodological Answer :

- Enzyme Source Differences : Compare recombinantly expressed vs. tissue-extracted enzymes (e.g., ’s serine protease) to assess isoform-specific effects .

- Substrate Competition : Test inhibition under varying substrate concentrations to rule out competitive vs. non-competitive mechanisms .

Experimental Design Considerations

Q. What spectroscopic techniques are critical for characterizing synthetic intermediates of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.